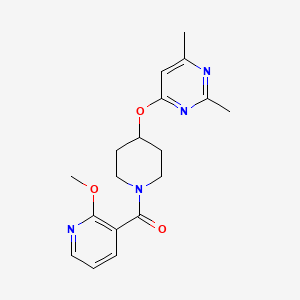
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone , also referred to as compound 1 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.
Chemical Structure and Properties
The molecular formula of compound 1 is C19H25N5O3, with a molecular weight of approximately 371.441 g/mol. The structure features a pyrimidine core , a piperidine ring , and a methanone functional group , which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds with structural similarities to compound 1 exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compound 1 may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Antiviral Activity : There is emerging evidence that compounds similar to compound 1 could exhibit antiviral effects, particularly against viral infections like Ebola virus, by inhibiting viral entry into host cells .
- Antioxidant Properties : Compound 1 has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help reduce oxidative stress .
The mechanism of action for compound 1 involves its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in disease processes. For instance, it could inhibit the activity of enzymes critical for viral replication or bacterial metabolism.
Comparative Analysis with Similar Compounds
To better understand the potential of compound 1, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |
| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |
| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |
These comparisons highlight the unique features of compound 1 while emphasizing its potential advantages in specific therapeutic areas due to its distinct structural elements.
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of various derivatives of compound 1. For example, researchers synthesized several piperidine-pyrimidine hybrids and assessed their biological activities against viral infections. Notably, compounds exhibiting similar structural motifs demonstrated significant antiviral efficacy with low cytotoxicity .
Another study focused on the synthetic pathways leading to compound 1, which involved multiple steps including the formation of the piperidine ring and introduction of the methoxy group. This research emphasized optimizing reaction conditions to enhance yield and purity for potential therapeutic applications .
属性
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-11-16(21-13(2)20-12)25-14-6-9-22(10-7-14)18(23)15-5-4-8-19-17(15)24-3/h4-5,8,11,14H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSOQOJXTVIZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














